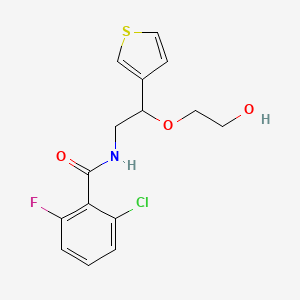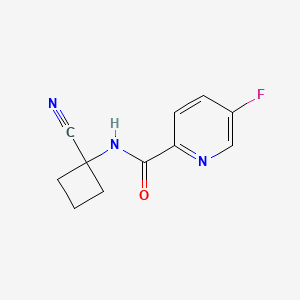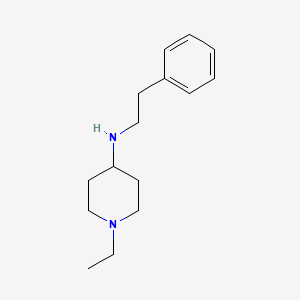![molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2](/img/structure/B2890066.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in a variety of natural and synthetic compounds and are known for their bioactive properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the azabicyclo[2.2.2]octane core is often synthesized using enantioselective construction methods . These methods often rely on starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound were not found, compounds containing the azabicyclo[2.2.2]octane moiety are often involved in a variety of chemical reactions due to their unique structure .Applications De Recherche Scientifique
Biological Activities and Therapeutic Potentials of Pyridine Derivatives
Anticancer Properties : Pyridine derivatives, including pyrrolopyridines or azaindoles, have been recognized for their anticancer properties. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. For instance, vemurafenib, a pyrrolopyridine derivative, is used for treating melanoma due to its ability to inhibit kinase activity (El-Gamal & Anbar, 2017).
Chemosensing Applications : Pyridine derivatives have also been highlighted for their significant role in chemosensing, owing to their affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Abu-Taweel et al., 2022).
Anticorrosive Materials : Quinoline, a compound structurally related to pyridine, and its derivatives are widely used as anticorrosive materials. Their effectiveness is attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms, highlighting the broad utility of heterocyclic compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJJKXIGCTTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
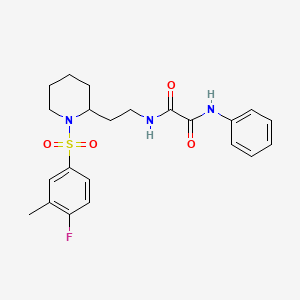
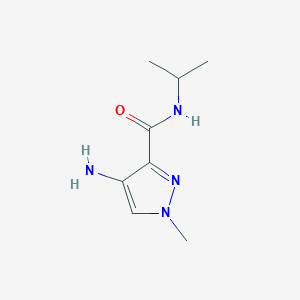

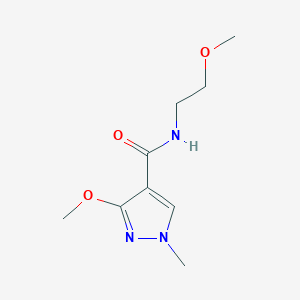
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
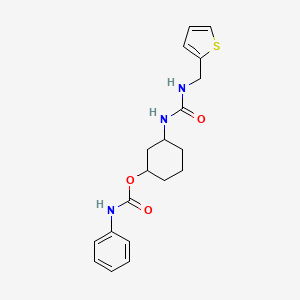
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
